molecular formula C8H11BrN2O2 B1593175 4-Nitrophenylethylamine hydrobromide CAS No. 69447-84-3

4-Nitrophenylethylamine hydrobromide

Cat. No. B1593175
CAS RN: 69447-84-3
M. Wt: 247.09 g/mol
InChI Key: IXEDXMYYHOYVRD-UHFFFAOYSA-N
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Description

4-Nitrophenylethylamine hydrobromide, also known as 2-(4-nitrophenyl)ethanamine hydrobromide, is a chemical compound with the CAS number 69447-84-3 . It has a molecular weight of 247.09 .


Synthesis Analysis

The synthesis of 4-Nitrophenylethylamine hydrobromide involves the use of raw materials such as phenylethylamine, concentrated sulfuric acid, and concentrated nitric acid . The final product is high in yield, good in crystallization effect, and high in purity .


Molecular Structure Analysis

The linear formula of 4-Nitrophenylethylamine hydrobromide is C8H10N2O2.BrH . The InChI code is 1S/C8H10N2O2.BrH/c9-6-5-7-1-3-8(4-2-7)10(11)12;/h1-4H,5-6,9H2;1H .


Chemical Reactions Analysis

4-Nitrophenylethylamine Hydrobromide is a key intermediate in the synthesis of various pharmaceuticals . It plays a crucial role in the synthesis of numerous complex compounds .


Physical And Chemical Properties Analysis

4-Nitrophenylethylamine hydrobromide is a white crystalline powder . It is soluble in water, ethanol, and methanol .

Scientific Research Applications

Organic Synthesis and Catalysis

4-Nitrophenylethylamine hydrobromide serves as a precursor or intermediate in the synthesis of various organic compounds. For instance, it is involved in the synthesis of N,N-Dimethyl-4-nitrobenzylamine, an important intermediate for medicines, pesticides, and chemical products. This synthesis process is notable for its low production cost, simple operation, short reaction time, and environmental friendliness Wang Ling-ya, 2015.

Environmental Contamination and Biodegradation

Research into the degradation of nitrophenols, which are environmental contaminants derived from the use of 4-Nitrophenylethylamine hydrobromide in manufacturing, highlights the importance of understanding and mitigating their impact. For example, a study on Rhodococcus opacus SAO101 discovered a novel gene cluster responsible for the degradation of p-Nitrophenol (4-NP), a product related to 4-Nitrophenylethylamine hydrobromide, used in making medicines and pesticides W. Kitagawa, N. Kimura, Y. Kamagata, 2004.

Analytical Chemistry

4-Nitrophenylethylamine hydrobromide and its derivatives are used as model compounds in analytical chemistry to study metabolic profiles and enzyme activities. A study detailed a rapid and simple ion-pair HPLC method for simultaneous quantitation of 4-nitrophenol and its conjugates, highlighting its application in investigating drug metabolism A. Almási, E. Fischer, P. Perjési, 2006.

Catalytic Reduction Studies

The catalytic activity of metallic nanoparticles in reducing nitrophenols to aminophenols, a process relevant to environmental remediation and chemical synthesis, has been examined. A study presented a kinetic analysis of this reduction, providing insights into the catalytic mechanisms and the potential environmental applications of these reactions Sasa Gu, S. Wunder, Yan Lu, M. Ballauff, R. Fenger, K. Rademann, B. Jaquet, A. Zaccone, 2014.

Safety And Hazards

4-Nitrophenylethylamine hydrobromide can cause skin irritation and may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, or spray .

Future Directions

4-Nitrophenylethylamine Hydrobromide is an attractive product due to its versatility and potential as a drug candidate . It has a wide range of applications in the pharmaceutical and chemical industries .

properties

IUPAC Name

2-(4-nitrophenyl)ethanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.BrH/c9-6-5-7-1-3-8(4-2-7)10(11)12;/h1-4H,5-6,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXEDXMYYHOYVRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)[N+](=O)[O-].Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80634302
Record name 2-(4-Nitrophenyl)ethan-1-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrophenylethylamine hydrobromide

CAS RN

69447-84-3
Record name 2-(4-Nitrophenyl)ethan-1-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-nitrophenyl)ethan-1-amine hydrobromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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